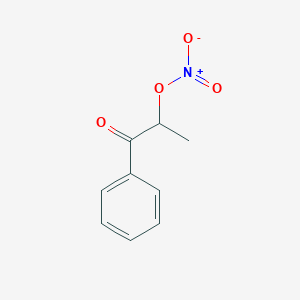
1-Propanone, 2-(nitrooxy)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(nitrooxy)-1-phenyl- is an organic compound with a unique structure that includes a nitrooxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Propanone, 2-(nitrooxy)-1-phenyl- typically involves the nitration of 1-phenyl-2-propanone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-Propanone, 2-(nitrooxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group, resulting in the formation of 1-phenyl-2-propanone derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-(nitrooxy)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(nitrooxy)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Propanone, 2-(nitrooxy)-1-phenyl- can be compared with similar compounds such as:
1-Phenyl-2-propanone: Lacks the nitrooxy group and has different reactivity and applications.
2-Nitropropane: Contains a nitro group but lacks the phenyl ring, resulting in different chemical properties.
Nitrobenzene: Contains a nitro group attached to a benzene ring, but lacks the propanone moiety.
The uniqueness of 1-Propanone, 2-(nitrooxy)-1-phenyl- lies in its combination of the nitrooxy group and phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60434-74-4 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) nitrate |
InChI |
InChI=1S/C9H9NO4/c1-7(14-10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VJWUGFSVFUCQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















